molecular formula C11H13N3OS B3021004 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 725245-13-6

5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3021004
CAS No.: 725245-13-6
M. Wt: 235.31 g/mol
InChI Key: BKLGQMGJSHHOCE-UHFFFAOYSA-N
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Description

5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the ethoxyphenyl group and the thiol group in the structure of this compound contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-ethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with methyl iodide to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrazine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer and antiviral agent.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with nucleic acids and other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
  • 4-fluoro-2-hydroxychalcones

Comparison

Compared to similar compounds, 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the presence of the thiol group and the triazole ring. These features contribute to its distinct reactivity and potential applications. For example, the thiol group allows for the formation of disulfide bonds, which can be useful in the development of biologically active molecules. The triazole ring provides stability and the ability to interact with various biomolecules, making it a valuable scaffold for drug design.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-15-9-7-5-4-6-8(9)10-12-13-11(16)14(10)2/h4-7H,3H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLGQMGJSHHOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=S)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

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